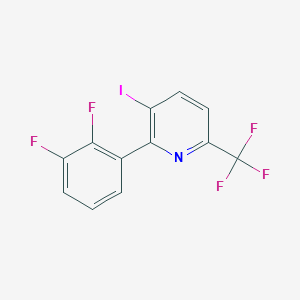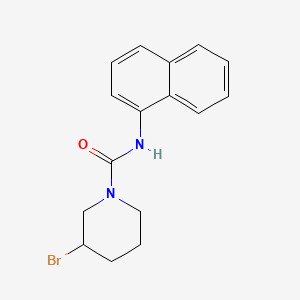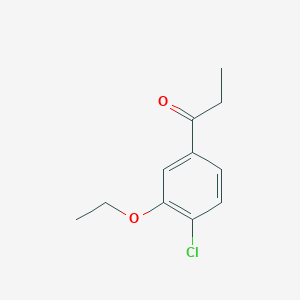
1-(4-Chloro-3-ethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products suitable for commercial use.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-ethoxyphenyl)propan-1-one can be compared with similar compounds such as 1-(4-Chloro-3-methoxyphenyl)propan-1-one and 1-(4-Chloro-3-ethoxyphenyl)butan-1-one. These compounds share similar structural features but differ in the length of the carbon chain or the substituents on the phenyl ring. The unique combination of the chloro and ethoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications .
Similar Compounds
- 1-(4-Chloro-3-methoxyphenyl)propan-1-one
- 1-(4-Chloro-3-ethoxyphenyl)butan-1-one
- 1-(4-Chloro-3-ethoxyphenyl)pentan-1-one
These compounds can be used as references to understand the unique properties and applications of this compound.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
1-(4-chloro-3-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-9(12)11(7-8)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
QZEYONMOYPRLHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


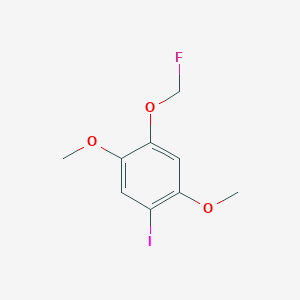
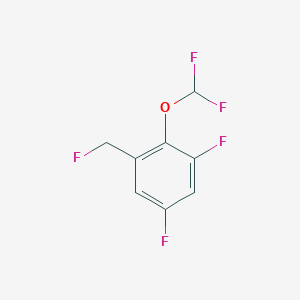
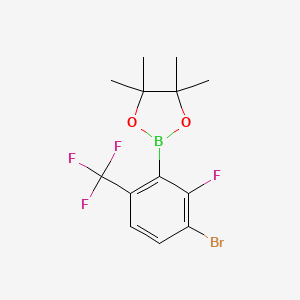
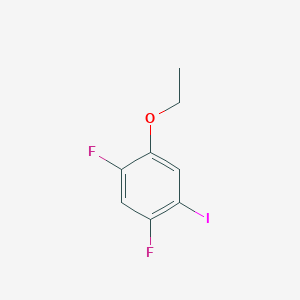


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
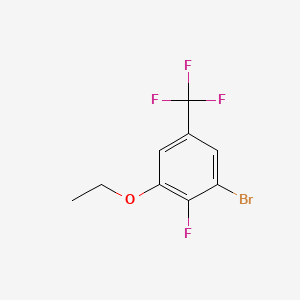

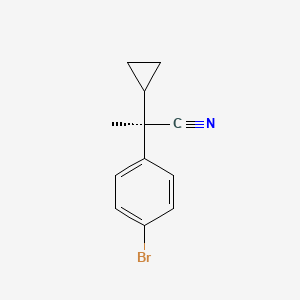
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
